[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate is a complex organic compound that features a chromenyl group, a morpholine ring, and a carbodithioate moiety
Preparation Methods
The synthesis of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromen-3-yl acetic acid with morpholine and carbon disulfide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chromenyl group, depending on the reagents and conditions used.
Scientific Research Applications
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate involves its interaction with biological targets such as enzymes and proteins. The chromenyl group can intercalate with DNA, while the morpholine ring can form hydrogen bonds with amino acid residues in proteins. The carbodithioate moiety can chelate metal ions, affecting the activity of metalloenzymes .
Comparison with Similar Compounds
Similar compounds to [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate include:
2-(2-Oxo-2H-chromen-3-yl)acetic acid: This compound shares the chromenyl group but lacks the morpholine and carbodithioate moieties.
Morpholine-4-carbodithioate derivatives: These compounds have the morpholine and carbodithioate groups but differ in the substituents attached to the morpholine ring.
Chromen-3-yl derivatives: These compounds have various substituents on the chromenyl group, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the chromenyl, morpholine, and carbodithioate groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
182119-04-6 |
---|---|
Molecular Formula |
C16H15NO4S2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2-oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H15NO4S2/c18-13(10-23-16(22)17-5-7-20-8-6-17)12-9-11-3-1-2-4-14(11)21-15(12)19/h1-4,9H,5-8,10H2 |
InChI Key |
OVMPRHWKZOUBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)C2=CC3=CC=CC=C3OC2=O |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.